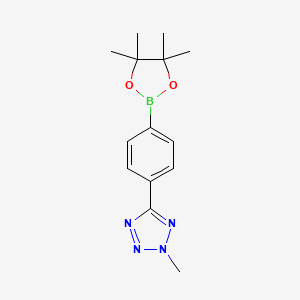
2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
Descripción general
Descripción
2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C14H19BN4O2 and its molecular weight is 286.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.23 g/mol. The presence of the tetrazole ring contributes to its biological activity, while the boron-containing moiety may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent methodologies have focused on optimizing yields and purity through various catalytic systems.
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a related study reported that compounds containing tetrazole rings demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor proliferation and survival pathways .
Enzyme Inhibition
The compound is also noted for its ability to inhibit certain enzymes. For example, tetrazoles have been shown to act as potent inhibitors of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. The specific IC50 values for enzyme inhibition vary based on structural modifications but are generally in the low micromolar range .
Toxicity Profile
While exploring its biological activity, it is crucial to consider the toxicity profile. The compound has been classified as harmful if swallowed or in contact with skin (H302 and H312) according to safety data sheets . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of various tetrazole derivatives including our compound. The results indicated that it exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 1.4 μM . The study concluded that structural features such as the presence of the boron moiety were crucial for enhancing biological activity.
Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of PDEs by various tetrazole derivatives. The compound demonstrated effective inhibition with an IC50 value comparable to standard inhibitors used in clinical settings. This suggests potential therapeutic applications in diseases where PDE activity is dysregulated .
Summary Table of Biological Activities
| Activity | IC50 Value | Remarks |
|---|---|---|
| Antitumor (MCF-7 cells) | 1.4 μM | Significant cytotoxicity observed |
| PDE Inhibition | Varies (sub-micromolar) | Potential therapeutic applications |
| Toxicity (oral/dermal) | H302/H312 | Harmful if ingested or contacted |
Propiedades
IUPAC Name |
2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-8-6-10(7-9-11)12-16-18-19(5)17-12/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDKFFYQIUETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















